molecular formula C10H14Cl2N4 B1423728 2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride CAS No. 1220039-90-6

2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride

Cat. No. B1423728
M. Wt: 261.15 g/mol
InChI Key: MUQVGLQUTFWWOA-UHFFFAOYSA-N
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Description

The compound “2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . It’s worth noting that 1,2,4-triazole derivatives have been reported to show promising anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves various chemical reactions . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including the compound , has been confirmed by various spectroscopic techniques . For example, the IR spectrum of one such derivative showed peaks at 3133.7 cm−1 (C–H stretch, aromatic), 2926.1 cm−1 (C-H, aliphatic), 1723.8 cm−1 (C = O, ketone), 1587.1 cm−1 (C = N), 1294.1, 1248.1 cm−1 (C–N stretch, aromatic) .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied . For instance, halogen-containing heteroaromatic carbenes of the 1,2,4-triazole series undergo a tandem induced reaction upon heating in organic solvents, thereby forming 5-amidino-1,2,4-triazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques . For instance, the IR spectrum of one such derivative showed peaks at 1168 cm−1 (C–O), 1343, 1510 cm−1 (NO2), 1587 cm−1 (N=C) .

Scientific Research Applications

Antibacterial, Antiurease, and Antioxidant Activities

One study focused on the synthesis of triazole derivatives, including 2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride, revealing their effective antiurease and antioxidant activities. These compounds showed promising results in combating bacterial infections and oxidative stress (Sokmen et al., 2014).

Antimicrobial Properties

Another research demonstrated the antimicrobial potential of triazole derivatives. These compounds, including the subject compound, exhibited good to moderate activity against various microorganisms, highlighting their potential use in fighting infections (Bayrak et al., 2009).

Anticancer Potential

A study explored the cytotoxic effects of triazole derivatives on cancer cell lines, including melanoma, breast, and pancreatic cancer. The compounds showed increased cytotoxicity, particularly against melanoma cells, indicating their potential as anticancer agents (Šermukšnytė et al., 2022).

Applications in Corrosion Inhibition

Research has also been conducted on the use of triazole derivatives as corrosion inhibitors. These compounds demonstrated high efficacy in protecting mild steel against corrosion, suggesting their potential in industrial applications (Nahlé et al., 2021).

Antioxidant Activity

Several triazole derivatives, including the subject compound, have been synthesized and tested for their antioxidant activity. Some of these compounds exhibited notable antioxidant properties, suggesting their usefulness in combating oxidative stress-related conditions (Tumosienė et al., 2014).

Anti-inflammatory Activity

Triazole derivatives have also been synthesized and evaluated for their anti-inflammatory activity. Certain compounds showed significant anti-inflammatory effects, indicating their potential therapeutic application in inflammation-related diseases (Tozkoparan et al., 2000).

Safety And Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in various studies . For instance, one study reported that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives include the discovery and development of more effective and potent anticancer agents . Furthermore, the synthesis methods of these compounds can be improved for better yield .

properties

IUPAC Name

2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8;;/h1-5H,6-7,11H2,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQVGLQUTFWWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695927
Record name 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride

CAS RN

1220039-90-6
Record name 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride
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2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride

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